![molecular formula C13H17N5O6 B7802105 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B7802105.png)
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-3H-purine-6,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-3H-purine-6,8-dione” is known as Loxoribine. It is a synthetic guanosine analog that functions as an agonist for Toll-like receptor 7 (TLR7). This compound is known for its ability to induce immune cell activation and cytokine production, displaying antitumor activity in vivo .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Loxoribine involves the chemical modification of guanosine The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature
Industrial Production Methods
Industrial production of Loxoribine would typically involve large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Loxoribine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxo derivatives, while reduction may yield hydro derivatives.
Aplicaciones Científicas De Investigación
Loxoribine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactivity.
Biology: Used to study the activation of immune cells and the production of cytokines.
Medicine: Investigated for its potential antitumor activity and its role in modulating immune responses.
Industry: Used in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
Loxoribine exerts its effects by binding to Toll-like receptor 7 (TLR7) on the surface of immune cells. This binding activates the receptor, leading to a cascade of intracellular signaling pathways that result in the activation of immune cells and the production of cytokines. The molecular targets involved include various kinases and transcription factors that regulate immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Imiquimod: Another TLR7 agonist used in the treatment of certain skin conditions.
Resiquimod: A TLR7 and TLR8 agonist with similar immune-modulating properties.
Uniqueness
Loxoribine is unique in its specific activation of TLR7 without significant activation of other Toll-like receptors. This specificity makes it a valuable tool for studying TLR7-mediated immune responses and for developing targeted therapies.
Propiedades
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-3H-purine-6,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCRFBBZFHHYGT-IOSLPCCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(NC(=NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C2=C(NC(=NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
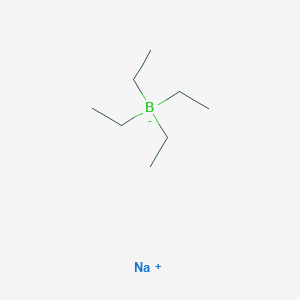
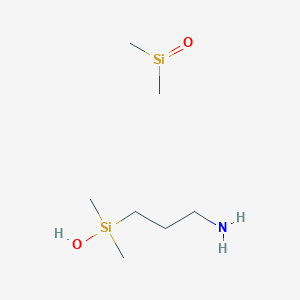

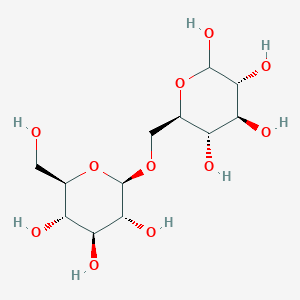
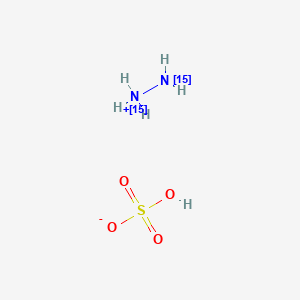
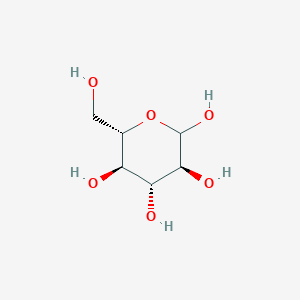

![[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]azanium;chloride](/img/structure/B7802096.png)
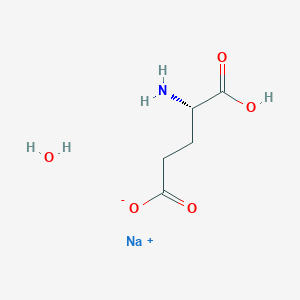
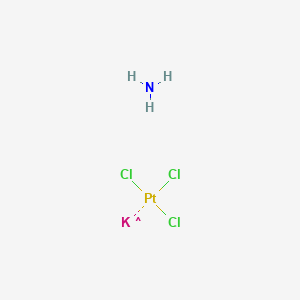
![Tris[N,N-bis(trimethylsilyl)amide]yttrium](/img/structure/B7802121.png)



